molecular formula C10H13NOS B1423014 3-Phenyl-1lambda4-thiomorpholin-1-one CAS No. 1315367-21-5

3-Phenyl-1lambda4-thiomorpholin-1-one

Cat. No.: B1423014
CAS No.: 1315367-21-5
M. Wt: 195.28 g/mol
InChI Key: KSILBSHQKALROG-UHFFFAOYSA-N
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Description

3-Phenyl-1lambda4-thiomorpholin-1-one is a chemical compound with the molecular formula C10H13NOS and a molecular weight of 195.29 g/mol . It is also known by its IUPAC name, 3-phenylthiomorpholine 1-oxide . This compound is characterized by the presence of a thiomorpholine ring substituted with a phenyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1lambda4-thiomorpholin-1-one typically involves the reaction of thiomorpholine with a phenylating agent under controlled conditions. One common method includes the use of phenyl halides in the presence of a base to facilitate the substitution reaction . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of automated reactors and precise control over reaction parameters ensures the reproducibility of the product .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1lambda4-thiomorpholin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound

Biological Activity

3-Phenyl-1lambda4-thiomorpholin-1-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiomorpholine ring substituted with a phenyl group. Its structural formula can be represented as follows:

C9H10N2S\text{C}_9\text{H}_{10}\text{N}_2\text{S}

This compound is characterized by its unique thiomorpholine moiety, which contributes to its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : It interacts with specific receptors, potentially influencing signaling pathways related to pain, inflammation, and other physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies demonstrate its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduces edema in animal models
AnticancerInduces apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against various bacterial strains. The compound demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving induced paw edema in rats, administration of this compound resulted in a notable reduction in swelling compared to the control group. This suggests its potential utility in managing inflammatory conditions.

Case Study 3: Anticancer Activity

Research focusing on the anticancer effects revealed that treatment with this compound led to a significant decrease in cell viability among various cancer cell lines. Mechanistic studies indicated the activation of apoptotic pathways, highlighting its potential as an anticancer therapeutic agent.

Properties

IUPAC Name

3-phenyl-1,4-thiazinane 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c12-13-7-6-11-10(8-13)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSILBSHQKALROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CC(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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